molecular formula C9H8ClNO2 B11755050 Methyl 6-chloro-5-vinylnicotinate

Methyl 6-chloro-5-vinylnicotinate

Cat. No.: B11755050
M. Wt: 197.62 g/mol
InChI Key: GBZOIIBQUSMBOF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-nitronicotinate (CAS: 104086-21-7) is a pyridine derivative with a methoxycarbonyl group at position 3, a nitro group at position 5, and a chlorine atom at position 4. Its IUPAC name is methyl 2-chloro-3-nitropyridine-5-carboxylate, and it is frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro substituents . The nitro group can serve as a precursor for subsequent reduction to an amine, while the chlorine atom offers opportunities for nucleophilic substitution reactions.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

methyl 6-chloro-5-ethenylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO2/c1-3-6-4-7(9(12)13-2)5-11-8(6)10/h3-5H,1H2,2H3

InChI Key

GBZOIIBQUSMBOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-vinylnicotinate typically involves the esterification of 6-chloro-5-vinylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 6-chloro-5-vinylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized nicotinic acid derivatives .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: The compound is also utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous for creating specialized products .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-vinylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The vinyl group and chlorine atom contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Based on structural and functional group similarities (derived from CAS registry data and synthetic relevance), the following compounds are most comparable to methyl 6-chloro-5-nitronicotinate:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
Methyl 6-chloro-5-nitronicotinate 104086-21-7 C₇H₅ClN₂O₄ 5-nitro, 6-chloro, 3-methoxycarbonyl 0.82 (reference)
6-Chloro-5-nitronicotinic acid 7477-10-3 C₆H₃ClN₂O₄ 5-nitro, 6-chloro, 3-carboxylic acid 0.79
Methyl 5-amino-6-chloronicotinate 115309-57-4 C₇H₇ClN₂O₂ 5-amino, 6-chloro, 3-methoxycarbonyl 0.87
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 5-chloro, 6-acetyl, 3-ethoxycarbonyl N/A
Methyl 6-chloro-5-ethyl-2-iodonicotinate 2102324-70-7 C₉H₉ClINO₂ 6-chloro, 5-ethyl, 2-iodo, 3-methoxycarbonyl N/A

Functional Group Analysis

Nitro vs. Amino Group: Methyl 6-chloro-5-nitronicotinate (nitro at C5) is a precursor for synthesizing methyl 5-amino-6-chloronicotinate (similarity 0.87), where the nitro group is reduced to an amine. The amino derivative has enhanced nucleophilicity, enabling coupling reactions in drug development . Applications: Nitro derivatives are often intermediates in antibiotic synthesis, while amino derivatives are used in kinase inhibitors .

Chlorine Positional Isomerism :

  • Methyl 4,6-dichloro-2-methylnicotinate (CAS: 65973-52-6, similarity 0.74) differs in chlorine positions (C4 and C6) and lacks a nitro group. This alters reactivity, favoring electrophilic substitution at C2 or C4 .

Ester Group Variation :

  • Ethyl 6-acetyl-5-chloronicotinate substitutes the methyl ester with an ethyl group and introduces an acetyl moiety at C6. The acetyl group enables ketone-specific reactions (e.g., condensations), while the ethyl ester may improve lipid solubility for agrochemical applications .

Halogen Diversity :

  • Methyl 6-chloro-5-ethyl-2-iodonicotinate (CAS: 2102324-70-7) replaces the nitro group with an ethyl and introduces iodine at C2. Iodo-substituted pyridines are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for material science applications .

Physicochemical Properties

Limited data on exact properties (melting point, solubility) are available in the provided evidence. However:

  • Methyl Esters : Generally exhibit moderate polarity, making them soluble in organic solvents like dichloromethane or THF .
  • Nitro vs. Amino Derivatives: Nitro groups increase molecular polarity and reduce volatility compared to amino derivatives .

Notes on Data Limitations

  • Similarity scores are derived from CAS registry algorithms and reflect structural rather than functional similarity .

Biological Activity

Methyl 6-chloro-5-vinylnicotinate is an organic compound belonging to the nicotinate family, characterized by its unique structural features, including a vinyl group and a chlorine atom. This compound has garnered interest due to its potential pharmacological effects, particularly in vascular regulation and metabolic processes.

Chemical Structure and Properties

This compound can be described by its molecular formula, which reflects its complex structure. The presence of both a vinyl group and a chlorine atom enhances its reactivity compared to other nicotinate derivatives. This unique combination allows for diverse chemical transformations, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Compound Name Structure Features Unique Properties
Methyl NicotinateLacks vinyl and chlorineMore stable; less reactive than this compound
Ethyl NicotinateEthyl group instead of vinylDifferent reactivity profile; used in similar applications
Methyl 2-VinylnicotinateContains a vinyl group but no chlorineMore reactive due to the presence of a double bond
Methyl 6-Chloro-5-NitronicotinateContains nitro group instead of vinylExhibits different biological activities due to nitro substitution

Pharmacological Effects

Research indicates that this compound may exhibit vasodilatory effects , similar to other compounds in the nicotinate family. These effects are particularly relevant for therapeutic applications related to blood flow regulation. The compound's interaction with various receptors involved in vascular regulation is an area of ongoing investigation, with initial studies suggesting potential binding affinities that could lead to significant pharmacological benefits.

  • Vasodilation Mechanism : The vasodilatory action is thought to be mediated through the release of prostaglandins, which induce relaxation of vascular smooth muscles. This mechanism is crucial for enhancing local blood flow, which can be beneficial in treating conditions related to poor circulation.
  • Metabolic Pathways : this compound is implicated in pathways involving nicotinamide adenine dinucleotide (NAD) synthesis, which plays a critical role in cellular metabolism and energy production.

Future Directions

Ongoing research aims to further elucidate the biological activity of this compound. Key areas of focus include:

  • Binding Affinity Studies : Understanding how this compound interacts with specific receptors could provide insights into its therapeutic potential.
  • Comparative Studies : Investigating the biological activity of this compound against other nicotinate derivatives will help clarify its unique properties and applications.

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